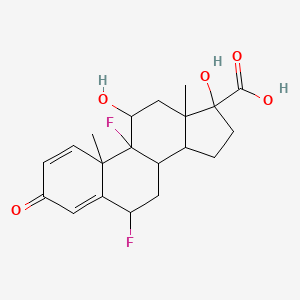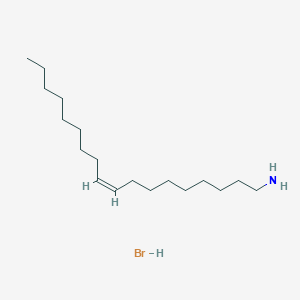
OleylammoniumBromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleylammonium bromide is an organic compound that is widely used in the synthesis of various nanomaterials, particularly in the field of perovskite nanocrystals. It is known for its ability to stabilize nanocrystals and enhance their optical properties. The compound consists of an oleyl group attached to an ammonium ion, with bromide as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oleylammonium bromide can be synthesized through a straightforward reaction involving oleylamine and hydrobromic acid. The typical procedure involves dissolving oleylamine in ethanol and then slowly adding hydrobromic acid while maintaining the solution at a low temperature using an ice-water bath. The reaction mixture is then allowed to react under vigorous stirring .
Industrial Production Methods
In an industrial setting, the production of oleylammonium bromide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reagent addition to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oleylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions, particularly in the synthesis of perovskite nanocrystals .
Common Reagents and Conditions
Substitution Reactions: Oleylammonium bromide reacts with various metal halides to form metal bromide complexes. Common reagents include lead bromide and tin bromide.
Ion-Exchange Reactions: The compound can undergo ion-exchange reactions with other halides, such as chloride or iodide, under controlled conditions.
Major Products
The major products formed from these reactions include metal halide perovskites, which are used in various optoelectronic applications. For example, the reaction with lead bromide forms lead halide perovskites, which are known for their excellent photoluminescent properties .
Applications De Recherche Scientifique
Oleylammonium bromide has a wide range of applications in scientific research:
Biology: The compound is used in the preparation of nanomaterials for biological imaging and drug delivery systems.
Medicine: Oleylammonium bromide-based nanomaterials are explored for their potential in medical diagnostics and therapeutics.
Mécanisme D'action
The mechanism by which oleylammonium bromide exerts its effects is primarily through its interaction with the surface of nanocrystals. The long-chain oleyl group provides steric stabilization, preventing the aggregation of nanocrystals. The ammonium ion interacts with the surface of the nanocrystals, enhancing their stability and optical properties. This interaction is crucial in maintaining the phase stability and emission tunability of perovskite nanocrystals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleylamine: Similar to oleylammonium bromide, oleylamine is used as a stabilizing agent in the synthesis of nanomaterials. it lacks the bromide ion, which plays a crucial role in ion-exchange reactions.
Oleic Acid: Another stabilizing agent used in nanomaterial synthesis. Oleic acid provides steric stabilization but does not participate in ion-exchange reactions.
Tetraoctylammonium Bromide: This compound also contains an ammonium ion and bromide but has a different alkyl chain length, affecting its stabilizing properties.
Uniqueness
Oleylammonium bromide is unique due to its combination of a long-chain oleyl group and a bromide ion. This combination provides both steric stabilization and the ability to participate in ion-exchange reactions, making it highly effective in stabilizing perovskite nanocrystals and enhancing their optical properties .
Propriétés
Formule moléculaire |
C18H38BrN |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(Z)-octadec-9-en-1-amine;hydrobromide |
InChI |
InChI=1S/C18H37N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-; |
Clé InChI |
BUMIZIPMPLOMLF-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCN.Br |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate](/img/structure/B12313240.png)
![[3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12313241.png)
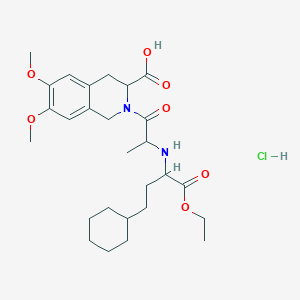
![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid](/img/structure/B12313252.png)
![N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride](/img/structure/B12313254.png)
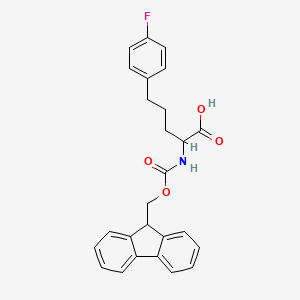

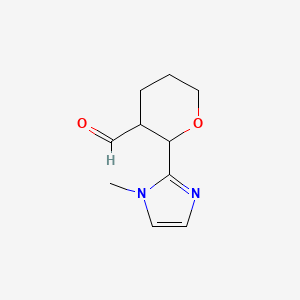

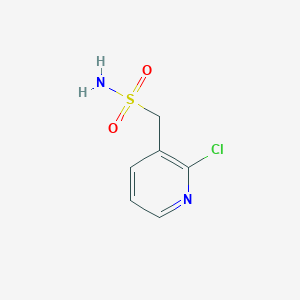
![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride](/img/structure/B12313304.png)
![methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate](/img/structure/B12313305.png)
